2-Amino-3-piperidin-1-ylpropanoic acid

説明

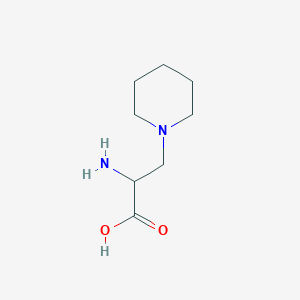

2-Amino-3-piperidin-1-ylpropanoic acid is a compound that features a piperidine ring attached to the D-alanine amino acid. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of the piperidine ring in this compound makes it an interesting subject for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-piperidin-1-ylpropanoic acid can be achieved through several methods. One common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy in peptide synthesis. During this process, the formation of 3-(1-piperidinyl)alanine can occur as a side reaction . The reaction conditions typically involve the use of bases such as piperidine, cyclohexylamine, or morpholine to minimize byproduct formation .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

2-Amino-3-piperidin-1-ylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert the piperidine ring to other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives .

科学的研究の応用

2-Amino-3-piperidin-1-ylpropanoic acid has several scientific research applications:

作用機序

The mechanism of action of 2-Amino-3-piperidin-1-ylpropanoic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

類似化合物との比較

Similar Compounds

Similar compounds to 2-Amino-3-piperidin-1-ylpropanoic acid include:

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer effects.

Matrine: Another piperidine alkaloid with various biological activities.

Uniqueness

What sets this compound apart is its specific structure, which combines the piperidine ring with the D-alanine amino acid. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

2-Amino-3-piperidin-1-ylpropanoic acid (also known as 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride) is a compound characterized by its unique structure, which includes an amino group and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H16N2O2·2HCl

- Molecular Weight : 240.19 g/mol

- Structure : The compound features a piperidine ring attached to a propanoic acid backbone, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It has been shown to bind to certain receptors, influencing cellular signaling pathways.

- Antiparasitic Activity : Research indicates that modifications to the piperidine structure can enhance antiparasitic activity against pathogens like Plasmodium spp., as seen in structure-activity relationship studies .

Biological Activity Overview

Antiparasitic Activity

A study highlighted the effectiveness of piperidine derivatives in inhibiting the growth of Plasmodium spp. The modification of the piperidine ring significantly improved the stability and potency of these compounds against malaria parasites .

Antibacterial and Antifungal Properties

Research on various piperidine derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests strong antibacterial properties that could be harnessed for therapeutic purposes .

Neuroprotective Effects

In vitro studies have indicated that this compound may exert neuroprotective effects by influencing neurotransmitter levels and protecting neuronal cells from oxidative stress . This opens avenues for exploring its use in neurodegenerative diseases.

特性

IUPAC Name |

2-amino-3-piperidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVRVXOFGFQXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307543 | |

| Record name | 3-Piperidin-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-46-3 | |

| Record name | NSC192628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidin-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。